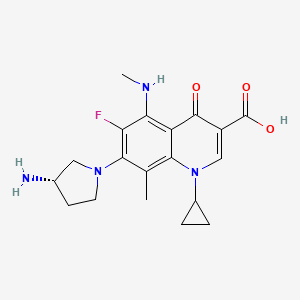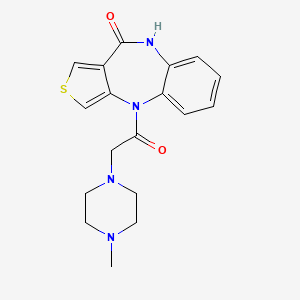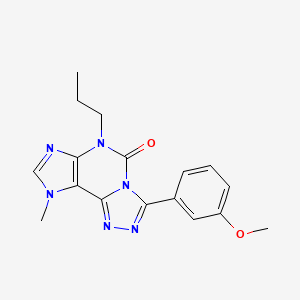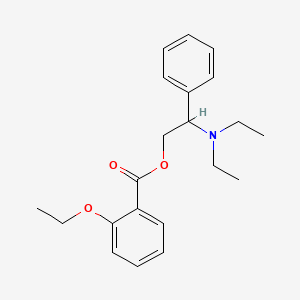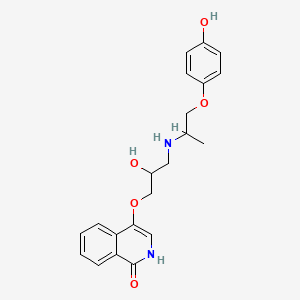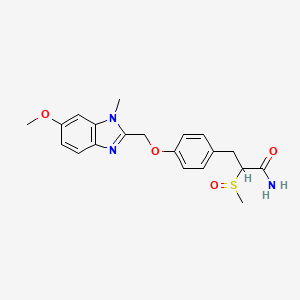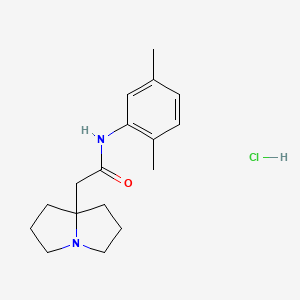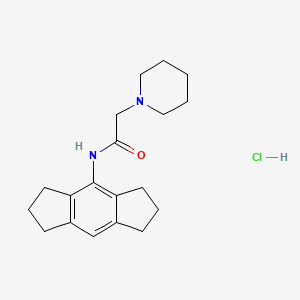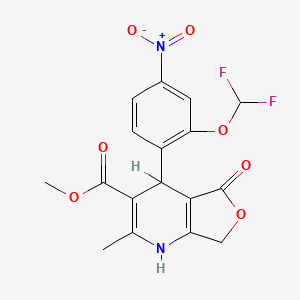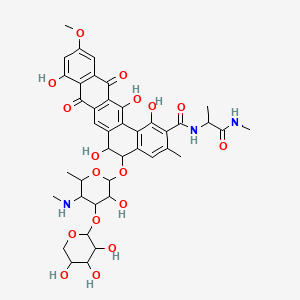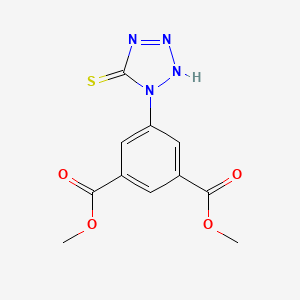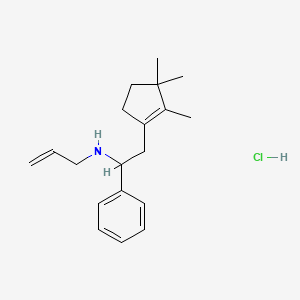
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is a chemical compound commonly used in cosmetic products as a UV absorber. It is known for its ability to protect cosmetic formulations from damage caused by UV light. The compound contains several functional groups, including ethylhexyl, methoxy, benzylidene, dioxoimidazolidine, and propionate, which contribute to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is synthesized through a condensation reaction between 3,4-dimethoxybenzylidene hydantoin and 2-ethylhexyl acrylate. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives with additional oxygen atoms, while reduction may yield compounds with fewer oxygen atoms. Substitution reactions result in products with different functional groups replacing the original ones .
Aplicaciones Científicas De Investigación
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate has several scientific research applications, including:
Chemistry: Used as a model compound to study UV absorption and photostability.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in sunscreen formulations to prevent skin cancer and other UV-related health issues.
Industry: Utilized in the formulation of various cosmetic products, including sunscreens, lotions, and creams, to enhance UV protection
Mecanismo De Acción
The mechanism of action of ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate involves its ability to absorb UV light and convert it into less harmful energy forms, such as heat. This process protects the skin and cosmetic formulations from UV-induced damage. The compound’s molecular structure, including its benzylidene and dioxoimidazolidine groups, plays a crucial role in its UV-absorbing properties .
Comparación Con Compuestos Similares
Similar Compounds
Octocrylene: Another UV absorber used in sunscreens with similar UV protection properties.
Avobenzone: Known for its broad-spectrum UV protection, often used in combination with other UV absorbers.
Homosalate: A common UV filter in sunscreens, providing protection against UVB rays.
Uniqueness
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is unique due to its specific combination of functional groups, which contribute to its high UV absorption efficiency and photostability. Its ability to protect against both UVA and UVB rays makes it a valuable ingredient in cosmetic formulations .
Propiedades
Número CAS |
113757-49-6 |
|---|---|
Fórmula molecular |
C23H32N2O6 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-ethylhexyl 3-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]propanoate |
InChI |
InChI=1S/C23H32N2O6/c1-5-7-8-16(6-2)15-31-21(26)11-12-25-22(27)18(24-23(25)28)13-17-9-10-19(29-3)20(14-17)30-4/h9-10,13-14,16H,5-8,11-12,15H2,1-4H3,(H,24,28)/b18-13+ |
Clave InChI |
VTCQGRUUIXLBJY-QGOAFFKASA-N |
SMILES isomérico |
CCCCC(CC)COC(=O)CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC1=O |
SMILES canónico |
CCCCC(CC)COC(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


